Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate

Fluorescent Probe Zinc Detection Fluorescence Intensity

Standard Zinquin ester suffers from Cd²⁺ interference, compromising Zn²⁺ quantification accuracy in biological matrices. This isobutyl analog solves that problem through structure-driven selectivity. • ≥2× higher fluorescence selectivity for Zn²⁺ over Cd²⁺ vs. Zinquin ester, enabling reliable labile Zn²⁺ measurement in cadmium-contaminated or endogenous-cadmium cell models. • Stronger quantum yield upon Zn²⁺ binding permits lower probe loading, reducing cytotoxicity risk while maintaining robust signal-to-noise. • Maps a distinct Zn-proteome subset when used in parallel with TSQ, expanding proteomic coverage of zinc-associated proteins. Supplied as a white solid (≥98% purity); stored at -20°C and shipped under ambient conditions. Bulk quantities and same-day dispatch are available for R&D-scale procurement.

Molecular Formula C24H28N2O5S
Molecular Weight 456.6 g/mol
CAS No. 316124-91-1
Cat. No. B015999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate
CAS316124-91-1
Synonyms2-[[8-[[(4-Methylphenyl)sulfonyl]amino]-2-(2-methylpropyl)-6-quinolinyl]oxy]acetic Acid Ethyl Ester; 
Molecular FormulaC24H28N2O5S
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)CC(C)C)NS(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C24H28N2O5S/c1-5-30-23(27)15-31-20-13-18-8-9-19(12-16(2)3)25-24(18)22(14-20)26-32(28,29)21-10-6-17(4)7-11-21/h6-11,13-14,16,26H,5,12,15H2,1-4H3
InChIKeyPOSCMZAFMIECJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutyl Zinquin Ester: Fluorescent Zinc Probe


Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate (CAS 316124-91-1) is a synthetic, cell-permeable fluorescent probe specifically designed for the detection and quantification of intracellular zinc ions (Zn²⁺). As a quinoline-based derivative within the Zinquin family, it functions as a turn-on fluorophore, exhibiting a significant increase in fluorescence upon chelation of Zn²⁺. Its structural composition includes an isobutyl group at the 2-position, a quinolyloxy backbone, and a p-toluenesulfonamido moiety, the latter being crucial for zinc binding and fluorescence modulation [1]. The compound's synthesis, characterization, and fluorescent properties have been detailed in primary research literature, establishing it as a potent tool for biological zinc imaging [2]. The presence of the isobutyl side chain distinguishes it from the parent Zinquin compound [2].

Why This Probe Cannot Be Substituted


Generic substitution is inadvisable due to the compound's unique structure-activity relationship. The 2-isobutyl side chain is not a passive modification; it actively enhances fluorescence intensity and tunes metal selectivity away from the parent Zinquin ester's profile [1]. Crucially, the target compound's isobutyl group confers significantly higher fluorescence selectivity for Zn²⁺ over Cd²⁺, a key advantage over Zinquin ester that is critical for accurate quantification in biological matrices where cadmium interference is a concern [1]. Furthermore, this structural feature creates a differentiation point from other common zinc probes such as TSQ, which exhibits lower Zn²⁺ affinity [2], and FluoZin-3, which dominates the high-molecular-mass region, leading to potential off-target fluorescence . Each of these probes also interacts with distinct subsets of the zinc proteome [3], highlighting that observed signals are sensor-dependent rather than purely physiological.

Product-Specific Evidence Guide


Enhanced Fluorescence vs. Parent Zinquin Ester

In a direct head-to-head comparison, the 2-isobutyl-substituted Zinquin ester analog (target compound) demonstrated markedly stronger fluorescence than the parent 2-methyl-substituted Zinquin ester upon Zn²⁺ binding [1]. This enhancement is a direct result of the isobutyl side chain's influence on the Zn²⁺ complex's photophysical properties.

Fluorescent Probe Zinc Detection Fluorescence Intensity Quinoline Derivative

Superior Zn²⁺ over Cd²⁺ Selectivity

In a selectivity screen comparing multiple 2-substituted Zinquin ester analogs, the 2-isobutyl variant (target compound) was identified as being more selective in its fluorescence for Zn²⁺ over Cd²⁺ compared to the parent Zinquin ester [1]. This indicates that the isobutyl group reduces the probe's ability to chelate Cd²⁺, which is a well-known interfering metal for zinc fluorophores. This property is unique to the isobutyl analog compared to its methyl, isobutenyl, and styryl counterparts [1].

Metal Selectivity Cadmium Interference Zinc-Specific Probe Fluorescent Sensor

Distinct Zn-Proteome Targeting vs. TSQ

A study demonstrated that TSQ and Zinquin react with different members of the Zn-proteome, indicating that the signals observed are sensor-dependent [1]. While Zinquin forms ternary sensor-Zn-protein adducts with a specific subset, TSQ engages a different subset. This class-level finding implies that the target compound, as a Zinquin-class probe, images a distinct Zn-proteome fraction compared to the widely used TSQ sensor [1]. This sensor-specific binding is critical for accurate interpretation of zinc biology.

Zinc Proteome TSQ Sensor Fluorescent Adducts Protein-Zn-Probe Ternary Complexes

Higher Zn²⁺ Binding Affinity vs. TSQ

Research has confirmed that TSQ possesses lower affinity for Zn²⁺ relative to Zinquin-class probes, a property that alters its capacity to detect zinc mobilized from proteome in response to stimuli [1]. Specifically, TSQ failed to form Zn(TSQ)₂ complexes under conditions where Zinquin forms stable sensor-Zn-protein adducts. This affinity difference is a critical point for selecting the appropriate probe for zinc mobilization studies. Given that the target compound is a high-affinity Zinquin analog, it likely shares this superior affinity profile.

Zinc Binding Affinity TSQ Comparison Fluorescent Probe Affinity Zinquin Class

Optimal Application Scenarios


High-Sensitivity Intracellular Zn²⁺ Imaging

When quantifying labile Zn²⁺ pools in live cells where cadmium contamination or endogenous cadmium is a concern, this compound's enhanced selectivity for Zn²⁺ over Cd²⁺ provides superior accuracy compared to standard Zinquin ester . Its stronger fluorescence upon Zn²⁺ binding also enables lower probe loading concentrations, minimizing potential cytotoxicity while maintaining robust detection .

Zn-Proteome Mapping with Class-Specific Sensors

For proteomic studies aimed at identifying zinc-binding proteins, this Zinquin-class probe should be used in parallel with TSQ to map distinct subsets of the Zn-proteome. Because TSQ and Zinquin react with different members of the Zn-proteome , using the isobutyl Zinquin analog allows researchers to cross-validate and expand the coverage of zinc-associated proteins, a strategy not achievable with a single generic fluorescent probe.

Apoptosis and Zinc Flux Studies

In studies of apoptosis where zinc mobilization is an early event, the higher Zn²⁺ affinity of Zinquin-class probes (log β₂ = 18.24 ± 0.02 ) provides a competitive advantage over lower-affinity sensors like TSQ . This higher affinity allows the probe to effectively compete with cellular zinc-binding proteins, thus capturing a more complete picture of zinc release during programmed cell death.

SAR Studies for Next-Generation Zinc Sensors

The documented improvement in fluorescence intensity and selectivity conferred by the 2-isobutyl substitution makes this compound a critical reference standard for SAR studies. Researchers developing novel zinc fluorophores can use this compound as a benchmark to evaluate how steric bulk and lipophilicity at the 2-position influence photophysical properties, metal selectivity, and cellular retention.

Quote Request

Request a Quote for Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.